molecular formula C11H17N3O2S B7927041 (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

Cat. No.: B7927041
M. Wt: 255.34 g/mol
InChI Key: HKIUPWDONROLIK-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is a synthetic compound with a complex structure that includes an amino group, an isopropyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Coupling with Amino Acid Derivative: The final step involves coupling the thiazole derivative with an amino acid derivative, such as propionamide, using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl and amino groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide
  • 2-(Methyl(2-oxo-2-thiazol-2-yl-ethyl)amino)acetic acid

Uniqueness

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability and specificity in its interactions compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7(2)14(11(16)8(3)12)6-9(15)10-13-4-5-17-10/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIUPWDONROLIK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CS1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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